(5-Chloroisoquinolin-1-yl)methanamine

Medicinal chemistry Structural isomerism Lipophilicity modulation

Fragment-based drug discovery and targeted protein degradation programs require precise building blocks where regioisomerism dictates biological outcome. The 5-chloroisoquinoline scaffold with a 1-methanamine handle addresses this need by providing a single, well-defined primary amine nucleophile for amide coupling, sulfonamide formation, or linker attachment without competing side-chain reactivity. • Exclusive 5-Cl substitution establishes a unique electrostatic environment and H-bond acceptor geometry distinct from 3-,6-,7-, or 8-chloro isomers, ensuring reproducible target engagement. • Fragment Rule-of-Three compliant (MW 192.64, XLogP3 1.6, TPSA 38.9 Ų, 1 rotatable bond) for NMR/SPR screening cascades. • Single nucleophilic site eliminates orthogonal protecting group strategies, streamlining PROTAC linker conjugation. Supplied at ≥95% purity with batch-specific QC documentation. Standard packaging: 100 mg, 250 mg, 1 g. Custom synthesis and bulk quantities available upon request.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
Cat. No. B12971669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloroisoquinolin-1-yl)methanamine
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2CN)C(=C1)Cl
InChIInChI=1S/C10H9ClN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H,6,12H2
InChIKeyLTTBEQLWRSLYIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloroisoquinolin-1-yl)methanamine – Structural Identity and Physicochemical Profile


(5-Chloroisoquinolin-1-yl)methanamine (CAS 1495492-65-3, C₁₀H₉ClN₂, MW 192.64 g/mol) is a 1-aminomethyl-substituted isoquinoline bearing a chlorine atom at the 5-position of the bicyclic core [1]. The compound features a primary amine handle (−CH₂NH₂) at the 1-position, making it a versatile intermediate for amide coupling, reductive amination, and urea formation in medicinal chemistry workflows. Its computed XLogP3 of 1.6, topological polar surface area (TPSA) of 38.9 Ų, and a single hydrogen bond donor predict moderate passive permeability with a favorable balance between solubility and lipophilicity for fragment elaboration [1]. The compound is supplied at ≥95% purity as a research-grade building block .

Primary amine handle enables amide coupling, reductive amination, and urea formation for library synthesis
Computed property balance (moderate lipophilicity, low TPSA) supports fragment elaboration and permeability
Research-grade building block supplied for reproducible synthetic workflows

Why In-Class Analogs Cannot Replace (5-Chloroisoquinolin-1-yl)methanamine


The chlorine substitution position on the isoquinoline scaffold is not interchangeable; the 5-position places chlorine peri to the heterocyclic nitrogen and ortho to the methanamine vector, establishing a unique electrostatic environment and hydrogen-bond-acceptor geometry distinct from the 3-, 6-, 7-, or 8-chloro isomers [1]. This regioisomerism directly governs both the reactivity of the amine handle (through differential electron-withdrawing effects transmitted via the aromatic system) and the three-dimensional ligand presentation in any downstream bioactive molecule. Furthermore, the C-1 methanamine group provides a primary amine nucleophile that is unreactive toward electrophilic ligands or coupling reagents compared to the inert C-1 hydrogen in simple 5-chloroisoquinoline, meaning the latter cannot serve as a synthetic surrogate. Substitution with a 7-chloro regioisomer, a des-chloro analog, or a methanamine-lacking core will produce a structurally divergent final compound whose target engagement, selectivity, and pharmacokinetic profile cannot be assumed from data generated with the 5-Cl, 1-CH₂NH₂ isomer, making procurement precision an absolute requirement for reproducible research [1].

Target: 5-Cl, 1-CH₂NH₂ Chlorine at peri position tunes amine reactivity and electronic environment
Substitute: 7-Cl isomer Chlorine at meta/para may shift amine pKa, nucleophilicity, and ligand geometry
Target: C-1 methanamine Primary amine enables direct C-1 derivatization for SAR exploration
Substitute: 5-chloroisoquinoline Lacks amine handle; C-1 functionalization not feasible without de novo synthesis

Quantitative Differentiation vs. Closest Structural Analogs


Chlorine Positional Isomerism: 5-Cl vs. 7-Cl Substitution Effects

The 5-chloro substitution pattern in (5-chloroisoquinolin-1-yl)methanamine positions the electron‑withdrawing chlorine atom at the peri position relative to the isoquinoline nitrogen and ortho to the methanamine‑bearing C-1 carbon [1]. This contrasts with the 7-chloro positional isomer, (7-chloroisoquinolin‑1‑yl)methanamine, where the chlorine is placed meta/para to the ring nitrogen and remote from the methanamine vector. The resulting difference in aromatic electron density distribution alters the pKa of the methanamine nitrogen by approximately 0.3–0.7 log units (class‑level estimate for 5‑ vs 7‑substituted isoquinolines), which directly affects the nucleophilicity of the primary amine in coupling reactions and the protonation state under physiological assay conditions. The computed XLogP3 value of 1.6 for the 5‑Cl isomer represents the amalgamated contribution of the chlorine position and the methanamine group; the 7‑Cl isomer is predicted to exhibit a slightly higher XLogP3 (by approximately 0.1–0.2 log units) due to reduced proximity of the chlorine to the polarizable ring nitrogen, though experimental logD₇.₄ data for both isomers are not available in the public domain [1].

5-Cl vs 7-Cl Isomerism
Class-level inference
Predicted ΔXLogP3 ≈ 0.1–0.2; Δamine pKa ≈ 0.3–0.7 (estimated)
5-Cl position supports distinct amine reactivity and ligand geometry compared to 7-Cl
Experimental logD₇.₄ and pKa not publicly available; class-level trend based on isoquinoline literature
Medicinal chemistry Structural isomerism Lipophilicity modulation

Methanamine Handle vs. Hydrogen: Synthetic Utility Comparison

(5-Chloroisoquinolin-1-yl)methanamine possesses a primary amine (−CH₂NH₂) at the 1-position, whereas the parent heterocycle 5‑chloroisoquinoline (CAS 5430‑45‑5) bears only a hydrogen atom at C-1 [1]. This functional group difference transforms the synthetic role of the compound: the methanamine serves as a nucleophilic anchor point for amide bond formation, sulfonamide synthesis, reductive alkylation, and urea linkage, enabling single‑step elaboration into diverse screening libraries without requiring preliminary C‑H activation or directed ortho‑metallation. 5‑Chloroisoquinoline has been reported as a SARM1 inhibitor (compound 42), but its lack of a synthetic handle precludes facile derivatization at C‑1, severely limiting its use as a scaffold for structure‑activity relationship (SAR) exploration . The methanamine group also increases the topological polar surface area from 12.9 Ų (5‑chloroisoquinoline, computed) to 38.9 Ų for the target compound, altering predicted CNS MPO desirability scores and blood–brain barrier permeability classification [1].

C-1 Methanamine vs H
Cross-study comparable
ΔTPSA = +26.0 Ų; adds 1 HBD/1 HBA; enables >10 conjugation chemistries
Amine handle permits direct C-1 derivatization; no handle limits synthetic utility
TPSA increase alters CNS MPO desirability score vs 5-chloroisoquinoline
Building block Amide coupling Chemical diversification

Commercial Purity Benchmarking: Vendor Specifications vs. Industry Standards

The compound is supplied at a minimum purity of 95% as documented by the vendor CymitQuimica/Biosynth . This purity level meets the threshold generally required for reliable stoichiometric control in parallel synthesis and milligram‑scale library production, where impurities above 5% can confound biological assay interpretation. In contrast, several close analogs such as (7‑chloroisoquinolin‑1‑yl)methanamine and (5‑bromo‑8‑chloro‑7‑methylisoquinolin‑1‑yl)methanamine are listed by multiple suppliers without publicly disclosed purity specifications, or with minimum purity stated only as ">90%" or "≥90%," which falls below the conventional 95% cutoff for hit‑to‑lead chemistry without additional purification.

Purity Specification
Data to verify
≥95% (target) vs ≥90% or unspecified for analogs
Documented high purity supports reliable stoichiometric control in synthesis
Verify lot-specific COA; close analogs often lack publicly disclosed purity data
Quality control Purity specification Procurement

Heavy Atom Count and Molecular Complexity: Impact on Fragment-Based Drug Discovery Suitability

With a heavy atom count (HAC) of 13 and a molecular complexity score of 174, (5‑chloroisoquinolin‑1‑yl)methanamine occupies a narrow property space between canonical fragments (HAC ≤ 10) and lead‑like starting points (HAC ≥ 20) [1]. This places it closer to the "fragment elaboration" sweet spot than the simpler 5‑chloroisoquinoline (HAC = 11) or the bulkier di‑halogenated analog (5‑bromo‑8‑chloro‑7‑methylisoquinolin‑1‑yl)methanamine, which presents a HAC of ≥17 and substantially higher molecular complexity, reducing its attractiveness for fragment‑based screening campaigns where minimal structural elaboration is rewarded. The compound's rotatable bond count of 1 (the CH₂–NH₂ torsion) provides exactly one degree of conformational freedom, maximizing the enthalpic contribution to binding while minimizing entropic penalty upon target engagement relative to analogs with zero rotatable bonds (5‑chloroisoquinoline) or multiple rotatable bonds (N‑alkylated derivatives).

Fragment Property Profile
Class-level inference
HAC=13, Complexity=174, Rot. bonds=1 (target) vs HAC=11/≥17 for analogs
Intermediate complexity suits FBDD elaboration; rule-of-three compliant
PubChem computed properties; di-halogenated analog may exceed fragment size limits
Fragment-based drug discovery Lead-likeness Molecular complexity

Research Applications in Drug Discovery and Chemical Biology


Kinase Hinge-Binder Fragment Elaboration

The 5-chloroisoquinoline core with a 1-CH₂NH₂ handle enables direct amide coupling to carboxylic acid-containing kinase hinge-binding motifs, generating ATP-competitive probe molecules. The 5-Cl substitution provides a modest steric footprint while contributing electron-withdrawing character that can engage the hinge region's conserved hydrogen-bond network. This scenario exploits the compound's intermediate fragment properties (HAC = 13, TPSA = 38.9 Ų, XLogP3 = 1.6) to elaborate into lead-like chemical space while maintaining ligand efficiency [1].

GPCR Allosteric Modulator Scaffold Diversification

The primary amine at C-1 is ideally positioned for sulfonamide or urea coupling to generate libraries of isoquinoline-based allosteric modulators targeting aminergic GPCRs. The 5-chloro substituent can occupy a lipophilic sub-pocket distinct from the orthosteric site, a design strategy supported by the 5- vs 7-chloro positional differentiation: the 5-Cl isomer places the halogen in a distinct vector relative to the amine attachment point compared to the 7-Cl isomer, which may produce a different selectivity profile [1].

PROTAC Linker Attachment Point

The methanamine group provides a single, well-defined nucleophilic site for attaching polyethylene glycol or alkyl linkers in PROTAC design. The absence of competing nucleophilic sites (only one primary amine, no secondary amines, no thiols, no alcohols) ensures site-specific conjugation without the need for orthogonal protecting group strategies. The 5-chloro substituent remains available for additional recognition interactions with the E3 ligase–target ternary complex interface [1].

Fragment-Based Screening for CNS Targets

With a molecular weight of 192.64 Da, XLogP3 of 1.6, TPSA of 38.9 Ų, a single HBD, and two HBA, the compound satisfies all Fragment Rule-of-Three criteria, including the more stringent CNS-targeted fragment filters. The rotatable bond count of exactly 1 limits conformational flexibility, potentially improving binding enthalpy relative to more flexible aminoalkyl isoquinolines. These computed property values position the compound as a high-quality fragment for NMR and SPR-based screening cascades aimed at CNS enzyme and receptor targets [1].

Application
Selection Property
Validation Focus
Kinase hinge-binder fragment elaboration
1° amine for amide coupling; 5-Cl electron-withdrawing group
Hinge-region hydrogen-bond engagement and ligand efficiency maintenance
GPCR allosteric modulator diversification
5-Cl positional selectivity vs 7-Cl; sulfonamide/urea linkage via amine
Allosteric pocket selectivity profiling and vector differentiation
PROTAC linker attachment point
Single primary amine site for site-specific conjugation
Ternary complex interface recognition and linker SAR
Fragment-based screening for CNS targets
Rule-of-Three compliance; 1 rotatable bond
Binding enthalpy and CNS permeability screening
Quote Request

Request a Quote for (5-Chloroisoquinolin-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.